1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that contributes to its specific pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one typically involves the condensation of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization and methylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields the fully reduced benzodiazepine derivative.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Temazepam: Known for its hypnotic effects, used primarily for treating insomnia.
Lorazepam: Often used for its anxiolytic and anticonvulsant properties .
Uniqueness
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This makes it particularly effective in certain therapeutic applications compared to other benzodiazepines.
Properties
IUPAC Name |
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZATPDNVWNTGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410914 |
Source
|
Record name | AC1NQDJS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170229-03-5 |
Source
|
Record name | AC1NQDJS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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